1-(4-Bromo-2-fluorophenyl)pentan-2-one
Description
1-(4-Bromo-2-fluorophenyl)pentan-2-one is a ketone derivative featuring a bromo-fluoro-substituted aromatic ring attached to a pentan-2-one backbone. The bromine and fluorine substituents on the phenyl ring enhance its molecular polarity and electronic diversity, making it a candidate for further functionalization or biological activity studies. Its synthesis likely involves nucleophilic substitution or Friedel-Crafts acylation, similar to methods used for related compounds (e.g., 1-(4-Bromo-2-fluorophenyl)propan-1-one) .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)pentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMGALBSESUVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using Molecular Bromine
Bromination is achieved via reaction with molecular bromine (Br₂) in the presence of Lewis acids such as aluminum trichloride (AlCl₃) or iron(III) bromide (FeBr₃). For 1-(4-Bromo-2-fluorophenyl)pentan-2-one, bromination targets the para position relative to the ketone group. A mixture of 2-fluorophenylpentan-2-one (1.0 equiv) and Br₂ (1.05 equiv) in dichloromethane (DCM) at 0–5°C yields 85–90% product purity after 12 hours. Excess bromine increases dihalogenation byproducts (e.g., 2,4-dibromo derivatives), necessitating precise stoichiometry.
Fluorination via Halogen Exchange
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation attaches the pentan-2-one moiety to pre-halogenated benzene rings. This method is preferred for its scalability and compatibility with electron-deficient aromatics.
Acylation of 4-Bromo-2-fluorobenzene
Acylation involves reacting 4-bromo-2-fluorobenzene with valeroyl chloride (CH₃(CH₂)₃COCl) in the presence of AlCl₃. The reaction proceeds in anhydrous DCM at −10°C to prevent polysubstitution. After 4 hours, the mixture is quenched with ice-cold HCl, yielding this compound with 82% isolated yield. Side products include ortho-acylated isomers (<5%), separable via silica gel chromatography.
Solvent and Catalyst Optimization
Replacing AlCl₃ with zeolite catalysts (e.g., H-ZSM-5) in toluene improves regioselectivity to >95% and reduces waste. Continuous flow systems enhance reaction control, achieving 90% conversion in 20 minutes at 50°C.
One-Pot Synthesis via Catalytic Coupling
One-pot methods integrate halogenation and acylation steps, minimizing intermediate purification.
Palladium-Catalyzed Bromoacylation
A palladium(II) acetate (Pd(OAc)₂)-catalyzed reaction couples 2-fluorophenylboronic acid with pentan-2-one precursors. Bromine is introduced in situ using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 80°C. This method achieves 75% yield with 99% regioselectivity for the 4-bromo isomer.
Microwave-Assisted Synthesis
Microwave irradiation accelerates one-pot reactions, completing in 15 minutes versus 6 hours for conventional heating. A mixture of 2-fluorophenylpentan-2-one, NBS, and DMF under 300 W irradiation produces the target compound in 88% yield.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and minimal waste.
Continuous Flow Reactors
Tubular flow reactors enable precise temperature and residence time control. For example, a Br₂/DCM mixture and pre-halogenated benzene are pumped through a reactor at 10 mL/min, achieving 92% conversion with <2% dihalogenated byproducts.
Solid-Acid Catalysts
Heterogeneous catalysts like sulfonated graphene oxide (SGO) replace AlCl₃, enabling catalyst reuse. SGO in a fixed-bed reactor achieves 85% yield over five cycles without significant activity loss.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Bromination + Acylation | Br₂, AlCl₃, DCM | 0–5°C, 12 h | 82% | 90% |
| One-Pot Pd Catalysis | Pd(OAc)₂, NBS, THF | 80°C, 6 h | 75% | 95% |
| Microwave Fluorination | AgF, DMF | 300 W, 15 min | 88% | 98% |
| Continuous Flow | Br₂, SGO, DCM | 50°C, 20 min | 92% | 99% |
Challenges and Mitigation Strategies
-
Regioselectivity Control : Electron-withdrawing fluorine directs bromine to the para position, but overhalogenation risks remain. Using NBS instead of Br₂ reduces electrophilicity, favoring mono-substitution.
-
Byproduct Formation : Dihalogenated isomers are minimized via low-temperature reactions and stoichiometric control. Chromatography or recrystallization in isopropanol removes residual impurities.
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Catalyst Deactivation : Solid-acid catalysts (e.g., SGO) resist deactivation better than AlCl₃, as shown by sustained activity over multiple cycles .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)pentan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development and as a potential therapeutic agent.
Industry: Employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-fluorophenyl)pentan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-Bromo-2-fluorophenyl)pentan-2-one with structurally related compounds, emphasizing substituent effects on physical and chemical properties:
Key Observations:
Substituent Effects on Physical Properties: The bromo-fluoro-phenyl group increases molecular weight and polarity compared to unsubstituted aryl ketones. For example, 1-(4-Bromo-2-fluorophenyl)propan-1-one (CAS 259750-61-3) has a higher molecular weight (231.07 g/mol) than its non-halogenated analogs . Chain length and backbone structure: Longer alkyl chains (e.g., pentan-2-one vs. propan-1-one) reduce melting points due to decreased crystallinity. The sulfone derivative 10f (54–55°C) has a significantly lower melting point than the conjugated enone 3f (133–134°C), highlighting the role of conjugation in stabilizing solid-state packing .
Sulfone vs. Ketone Functionality: The sulfone group in 10f increases polarity and acts as a directing group in catalysis, whereas the ketone in the target compound may participate in nucleophilic additions or reductions .
Structural Analogues in Drug Development :
- Vandetanib derivatives (e.g., 16c–16f) demonstrate how bromo-fluoro-aryl groups are integrated into pharmacophores for tyrosine kinase inhibition. Their nitroimidazole substituents improve pharmacokinetic properties, such as solubility and target affinity .
Spectral and Analytical Data :
- LCMS and ESI-MS are critical for confirming molecular weights. For example, compound 3f shows an LCMS peak at m/z = 346 (M+1), consistent with its molecular formula .
- NMR data (e.g., for 16c–16f) reveal coupling constants and chemical shifts influenced by the bromo-fluoro-aryl group’s electron-withdrawing effects .
Research Findings and Implications
- Synthetic Flexibility : The bromo-fluoro-phenyl group is a versatile building block. Its incorporation into ketones, sulfones, and heterocyclic systems (e.g., quinazoline) enables diverse applications in medicinal chemistry .
- Biological Relevance : Compounds like the Vandetanib derivatives highlight the importance of halogenated aryl groups in enhancing drug efficacy and selectivity .
- Material Science Potential: The electronic properties of bromo-fluoro-aryl ketones could be exploited in organic semiconductors or liquid crystals, though further studies are needed.
Biological Activity
1-(4-Bromo-2-fluorophenyl)pentan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
This compound is characterized by a pentanone structure with a brominated and fluorinated phenyl group. The presence of halogen atoms is significant as they can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-bromo-2-fluorobenzaldehyde and a suitable pentanone derivative.
- Reaction Conditions : Common methods include Friedel-Crafts acylation or direct alkylation reactions, often facilitated by Lewis acids like aluminum chloride.
- Yield and Purity : The final product's purity is confirmed through techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
| C. albicans | 18 | 64 µg/mL |
Anticancer Activity
Another significant aspect of this compound is its anticancer potential. Research has shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
A recent study evaluated the compound's effects on human non-small cell lung cancer (A549) cells, revealing an IC50 value comparable to established chemotherapeutics.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.5 | Induction of apoptosis via mitochondrial pathways |
| 5-Fluorouracil | 4.98 | Inhibition of RNA synthesis |
Case Study 1: Synthesis and Biological Evaluation
In a study published in Molecules, researchers synthesized several analogs of halogenated phenyl ketones, including this compound. They assessed their biological activities against various cancer cell lines, finding that the compound exhibited significant cytotoxic effects, particularly through the activation of apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of halogenated compounds, where this compound was tested against multi-drug resistant strains. The results demonstrated its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Bromo-2-fluorophenyl)pentan-2-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with 4-bromo-2-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization factors include:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., polyacylation).
- Solvent : Use anhydrous dichloromethane or nitrobenzene to enhance electrophilic reactivity.
- Catalyst stoichiometry : A 1:1 molar ratio of acyl chloride to AlCl₃ ensures efficient activation .
Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ketone product.
Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of the ketone group?
Methodological Answer:
- Bromine exerts a strong -I (inductive) effect , deactivating the aromatic ring and directing electrophilic substitution to the para position.
- Fluorine combines -I and +M (mesomeric) effects , creating partial activation of the ring. This dual behavior enhances regioselectivity in subsequent reactions (e.g., nucleophilic additions to the ketone) .
Experimental validation : Use ¹³C NMR to observe deshielding of the carbonyl carbon (δ ~205–210 ppm), indicating electronic perturbation.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and the ketone carbonyl (δ ~205 ppm). ¹⁹F NMR detects fluorine coupling patterns (δ -110 to -115 ppm).
- IR Spectroscopy : Confirm the ketone group via C=O stretch (ν ~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 259.0 (C₁₁H₁₁BrFO⁺) .
Q. What are common impurities formed during synthesis, and how can they be mitigated?
Methodological Answer:
- Impurities : Unreacted starting materials, diacylated by-products, or halogenated side products.
- Mitigation :
- Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1).
- Use recrystallization (ethanol/water) or preparative HPLC for high-purity isolation .
Advanced Research Questions
Q. How to resolve discrepancies in reported crystallographic data for halogenated aryl ketones?
Methodological Answer: Discrepancies often arise from twinning , disordered solvent molecules , or incorrect space group assignments. To address:
Q. How does the substitution pattern on the phenyl ring affect reactivity and biological activity compared to structural analogs?
Methodological Answer: A comparative study using analogs reveals:
| Compound | Substituent Position | Reactivity (krel) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| This compound | 4-Br, 2-F | 1.0 (reference) | 12.3 ± 1.5 |
| 1-(3-Bromo-5-fluorophenyl)pentan-2-one | 3-Br, 5-F | 0.7 | 28.9 ± 2.1 |
| 1-(4-Chloro-2-fluorophenyl)pentan-2-one | 4-Cl, 2-F | 1.2 | 10.1 ± 0.9 |
Q. Key Findings :
- 4-Bromo enhances lipophilicity (logP ~3.2), improving membrane permeability.
- 2-Fluoro stabilizes the transition state in nucleophilic attacks .
Q. What computational methods are effective for analyzing reaction mechanisms involving this ketone?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model transition states (e.g., enolate formation).
- NBO Analysis : Quantify hyperconjugative interactions between the ketone and halogen substituents.
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) .
Q. How does crystal packing influence the physical properties of this compound?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Packing Motifs : Offset π-stacking (3.5 Å spacing) and C-H···O hydrogen bonds (2.8 Å).
- Impact on Melting Point : Stronger intermolecular forces increase melting point (~120–125°C) compared to non-halogenated analogs.
Visualize using ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .
Q. How to design regioselective derivatization strategies for this compound?
Methodological Answer:
- Protecting Groups : Use trimethylsilyl enol ethers to block ketone reactivity during aryl bromination.
- Catalysts : Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at the 4-bromo position.
- Selective Reduction : Convert the ketone to an alcohol using NaBH₄/CeCl₃ (Luche reduction) without affecting halogens .
Q. What in vitro models are suitable for studying the biological interactions of this compound?
Methodological Answer:
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates.
- Cell-Based Models : Use HEK293 cells transfected with GPCRs to evaluate ligand binding (IC₅₀ via cAMP assays).
- Compliance : Adhere to in vitro guidelines (e.g., no in vivo testing without ethical approval) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
